1-Phenyl-1-(4-chlorophenyl)-2,2,2-trifluoroethanol
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Overview
Description
1-(4-Chlorophenyl)-2,2,2-trifluoro-1-phenylethanol is an organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a phenylethanol moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoro-1-phenylethanol typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of 1-(4-Chlorophenyl)-2,2,2-trifluoro-1-phenylethanol may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2,2,2-trifluoro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 1-(4-Chlorophenyl)-2,2,2-trifluoro-1-phenylethanone.
Reduction: Formation of 1-(4-Chlorophenyl)-2,2,2-trifluoro-1-phenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2,2,2-trifluoro-1-phenylethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2,2,2-trifluoro-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol
- 1-(4-Chlorophenyl)-2,2,2-trifluoro-1-propanol
- 1-(4-Bromophenyl)-2,2,2-trifluoro-1-phenylethanol
Uniqueness
1-(4-Chlorophenyl)-2,2,2-trifluoro-1-phenylethanol is unique due to the presence of both a chlorophenyl and a trifluoromethyl group, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10ClF3O |
---|---|
Molecular Weight |
286.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2,2,2-trifluoro-1-phenylethanol |
InChI |
InChI=1S/C14H10ClF3O/c15-12-8-6-11(7-9-12)13(19,14(16,17)18)10-4-2-1-3-5-10/h1-9,19H |
InChI Key |
GNPCFHXOSFQJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)(C(F)(F)F)O |
Origin of Product |
United States |
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